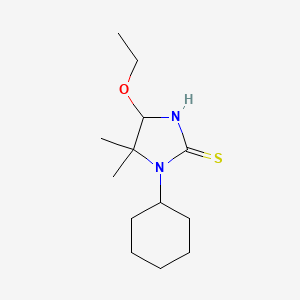![molecular formula C21H12ClNO B14000418 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B14000418.png)
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one is a heterocyclic compound with a complex structure that includes a pyrido[3,2,1-jk]carbazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one typically involves the cyclocondensation of hexahydrocarbazole with phenylmalonate, followed by chlorination and azidation at specific positions . The reaction conditions often include the use of sulfuryl chloride for chlorination and subsequent degradation of the pyrono ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.
化学反応の分析
Types of Reactions
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and phenyl positions.
Common Reagents and Conditions
Chlorination: Sulfuryl chloride is commonly used for chlorination reactions.
Azidation: Azidation at specific positions can be achieved using azide reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination and azidation can lead to the formation of derivatives with modified functional groups .
科学的研究の応用
4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 4-chloro-5-phenyl-6H-pyrido[3,2,1-jk]carbazol-6-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in biological activity. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
類似化合物との比較
Similar Compounds
5-heptyl-4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one: Similar core structure with different substituents.
4-methyl-6H-pyrido[3,2,1-jk]carbazol-6-one: Another derivative with a methyl group instead of a chloro group.
Uniqueness
The presence of the chloro and phenyl groups enhances its reactivity and interaction with biological targets .
特性
分子式 |
C21H12ClNO |
|---|---|
分子量 |
329.8 g/mol |
IUPAC名 |
4-chloro-3-phenyl-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5,7,9(16),10,12,14-heptaen-2-one |
InChI |
InChI=1S/C21H12ClNO/c22-19-16-11-6-10-15-14-9-4-5-12-17(14)23(20(15)16)21(24)18(19)13-7-2-1-3-8-13/h1-12H |
InChIキー |
MOVMNPWDSWQFOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC4=C3N(C2=O)C5=CC=CC=C45)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



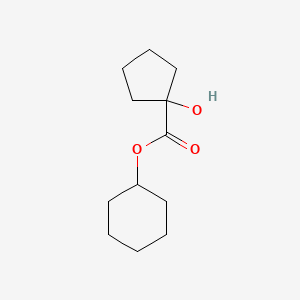
![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)

![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
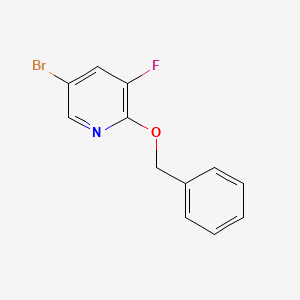
![N,N-diethyl-2,2-dioxo-4,5,7,8-tetrahydro-3H-thiopyrano[3,4-e]oxathiin-4-amine](/img/structure/B14000363.png)


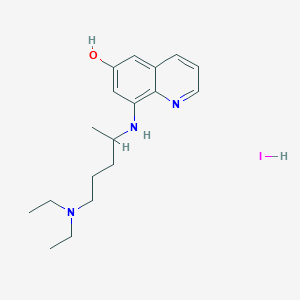
![2-[2-chloroethyl(ethyl)amino]-4H-1,4-benzothiazin-3-one](/img/structure/B14000369.png)
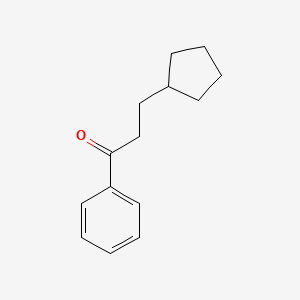
![N-[2-(2-nitroimidazol-1-yl)ethyl]benzamide](/img/structure/B14000371.png)
